Iofetamine

Description

Structure

3D Structure

Properties

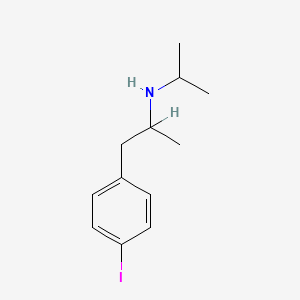

IUPAC Name |

1-(4-iodophenyl)-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18IN/c1-9(2)14-10(3)8-11-4-6-12(13)7-5-11/h4-7,9-10,14H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEHJSHTIVKELA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(C)CC1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048443 | |

| Record name | Iofetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82691-33-6 | |

| Record name | 4-Iodo-α-methyl-N-(1-methylethyl)benzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82691-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iofetamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082691336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iofetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOFETAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2A5X08042 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Iofetamine mechanism of action in cerebral perfusion imaging

An In-depth Technical Guide on the Core Mechanism of Action of Iofetamine (B1204570) (¹²³I) in Cerebral Perfusion Imaging

Introduction

This compound (¹²³I), also known as N-isopropyl-p-iodoamphetamine (IMP), is a radiopharmaceutical agent employed in nuclear medicine for cerebral perfusion imaging using Single Photon Emission Computed Tomography (SPECT).[1][2] As an analogue of amphetamine, its unique physicochemical properties allow it to serve as a tracer for evaluating regional cerebral blood flow (rCBF).[1][3] This capability is crucial for the diagnosis and assessment of various neurological disorders, including non-lacunar stroke, complex partial seizures, and for the early diagnosis of Alzheimer's disease.[1][4] This document provides a detailed technical overview of the mechanism of action of this compound, its pharmacokinetics, and the experimental methodologies used to elucidate its function for an audience of researchers, scientists, and professionals in drug development.

Core Mechanism of Action

The utility of this compound (¹²³I) as a cerebral perfusion imaging agent is predicated on a multi-step mechanism involving its transit from the bloodstream into the brain parenchyma and its subsequent retention. This process can be broken down into three key phases: blood-brain barrier penetration, initial brain uptake proportional to blood flow, and intracellular retention.

Blood-Brain Barrier (BBB) Penetration

This compound is a lipophilic, low molecular weight molecule, properties that are essential for its ability to passively diffuse across the lipid-rich blood-brain barrier.[1][2][5] Unlike non-diffusible tracers that are restricted from entering the normal brain, this compound's high lipophilicity facilitates its efficient transit from the capillaries into the brain tissue.[6][7] This initial extraction from the blood is highly efficient, approaching 100% in a single pass through the cerebral circulation.[8]

Initial Uptake and Distribution

Following its entry into the brain, the initial distribution of this compound is directly proportional to regional cerebral blood flow (rCBF).[9] Regions with higher metabolic activity receive greater blood flow and, consequently, a higher initial concentration of the tracer. This principle allows SPECT imaging with this compound to generate a map that reflects the perfusion status of different brain regions.[2] Brain uptake of this compound peaks at approximately 30 minutes post-injection and remains relatively stable for the next 30 minutes, providing a suitable window for imaging.[10]

Retention Mechanism

For effective imaging, a tracer must not only enter the brain in proportion to blood flow but also be retained long enough for SPECT data acquisition.[7] The retention of this compound is not fully elucidated but is believed to be multifactorial, involving two primary mechanisms:

-

pH Shift Mechanism (Metabolic Trapping): this compound is an amine that is lipophilic and uncharged at the physiological pH of blood (~7.4), allowing it to cross cell membranes. The intracellular environment of brain cells is slightly more acidic (pH ~7.0). In this lower pH environment, the amine group of this compound becomes protonated, acquiring a positive charge. This charged, more polar form is less able to diffuse back across the cell membrane, effectively trapping it inside the cell.[6][11] This is a form of "metabolic entrapment" that contributes significantly to its retention.[6]

-

Non-specific Binding: As an amphetamine analog, this compound has an affinity for various amine-binding sites within the brain.[1][8][10] It has been shown to interact with serotonin (B10506) and norepinephrine (B1679862) reuptake mechanisms.[1][3][8] This binding to non-specific, high-capacity sites contributes to its retention in brain tissue, particularly on delayed imaging.[12]

Metabolism and Clearance

This compound is metabolized systemically, primarily in the liver.[13] The metabolic process begins with dealkylation of the N-isopropyl group to form the primary amine, p-iodoamphetamine (PIA).[13] This is followed by deamination to p-iodophenylacetone, which is then degraded to p-iodobenzoic acid. The final metabolite, p-iodohippuric acid, is formed by conjugation with glycine (B1666218) and is excreted via the kidneys.[13] The washout of the tracer from the brain is relatively slow, with a reported half-time of approximately 318 seconds in rats, allowing for a stable imaging window.[8]

Quantitative Data Summary

The pharmacokinetic properties of this compound have been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: Pharmacokinetic Properties of this compound (¹²³I)

| Parameter | Value | Species | Reference |

| First-Pass Brain Extraction | ~100% | Rat | [8] |

| Peak Brain Uptake | 30 minutes post-injection | Human | [10] |

| Brain Washout Half-Time | ~318 seconds | Rat | [8] |

| Protein Binding | <10% | - | [1] |

Table 2: Kinetic Rate Constants in Normal Human Brain

| Brain Region | Influx Rate (K1) (ml/g/min) | Back-diffusion Rate (k2) (min⁻¹) | Partition Coefficient (K1/k2) (ml/g) | Reference |

| Cerebral Cortex | 0.43 | 0.014 | 32.4 | [14] |

| Basal Ganglia | 0.43 | 0.013 | 35.3 | [14] |

| White Matter | 0.28 | 0.012 | 24.7 | [14] |

| Cerebellar Hemisphere | 0.48 | 0.016 | 30.4 | [14] |

Table 3: Diagnostic Ratios in Alzheimer's Disease

| Ratio | Threshold for Abnormality | Diagnostic Correctness | Reference |

| Parietal / Cerebellar Activity | < 0.60 | 9/10 patients, all controls | [15] |

| Parietal / Mean Cortical Activity | < 0.90 | 8/10 patients, all controls | [15] |

Experimental Protocols

The understanding of this compound's mechanism of action is derived from a variety of experimental studies. Detailed methodologies for key experiments are outlined below.

Protocol for In Vivo Brain Uptake and Washout in Rats

-

Objective: To determine the first-pass extraction efficiency and washout kinetics of this compound in the brain.

-

Animal Model: Sprague-Dawley rats.

-

Procedure:

-

The rats are anesthetized.

-

A bolus of ¹²³I-Iofetamine is injected into the common carotid artery.

-

Serial measurements of the Brain Uptake Index (BUI) are performed at various time points post-injection. The BUI is calculated relative to a freely diffusible reference tracer.

-

The animal is sacrificed at the end of the experiment, and the brain is removed for analysis of radioactivity distribution.

-

-

Data Analysis: The initial BUI value reflects the first-pass extraction efficiency. The subsequent decline in brain radioactivity over time is used to calculate the washout half-time.[8]

Protocol for In Vitro Synaptosome Binding Assay

-

Objective: To investigate the interaction of this compound with neurotransmitter systems.

-

Preparation: Synaptosomes (isolated nerve terminals) are prepared from rat brain cortical tissue.

-

Procedure:

-

Synaptosomes are incubated with radiolabeled neurotransmitters (e.g., ³H-norepinephrine, ³H-serotonin).

-

Varying concentrations of this compound (or its isomers) are added to the incubation mixture.

-

The reaction is stopped, and the amount of radiolabeled neurotransmitter taken up by the synaptosomes is measured.

-

To measure neurotransmitter release, synaptosomes are pre-loaded with a radiolabeled neurotransmitter, and the amount of radioactivity released into the medium after exposure to this compound is quantified.

-

-

Data Analysis: The ability of this compound to inhibit uptake or stimulate the release of specific neurotransmitters is determined by comparing the results to control conditions.[8]

Protocol for Human SPECT Cerebral Perfusion Imaging

-

Objective: To qualitatively and quantitatively assess regional cerebral blood flow in human subjects.

-

Patient Preparation: Patients are typically instructed to rest in a quiet, dimly lit room to establish a baseline state of cerebral activity.

-

Procedure:

-

An intravenous line is established.

-

A dose of 3-5 mCi of this compound (¹²³I) is administered intravenously.

-

SPECT imaging is initiated, typically 20-30 minutes after injection.[10][16] Data is acquired using a rotating gamma camera over 360 degrees.

-

Image reconstruction is performed to generate transverse, coronal, and sagittal slices of the brain.[17]

-

-

Data Analysis:

-

Qualitative: The reconstructed images are visually inspected for areas of decreased or absent tracer uptake, which indicate reduced perfusion.

-

Semi-quantitative: Regions of Interest (ROIs) are drawn over various brain structures (e.g., parietal cortex, cerebellum).[15][18] The average counts within these ROIs are determined, and ratios of activity between different regions are calculated (e.g., parietal-to-cerebellar ratio).[15][19] These ratios are then compared to those of healthy control subjects to identify abnormalities.[15]

-

Mandatory Visualizations

Diagrams of Pathways and Workflows

Caption: Mechanism of this compound uptake and retention in the brain.

Caption: Clinical workflow for cerebral perfusion SPECT using this compound.

Caption: Key factors influencing this compound's brain kinetics.

References

- 1. This compound (123I) - Wikipedia [en.wikipedia.org]

- 2. What is this compound Hydrochloride I-123 used for? [synapse.patsnap.com]

- 3. This compound (123I) [medbox.iiab.me]

- 4. This compound I 123 single photon emission computed tomography is accurate in the diagnosis of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. radiopaedia.org [radiopaedia.org]

- 7. pharmacylibrary.com [pharmacylibrary.com]

- 8. N-isopropyl-[123I] p-iodoamphetamine: single-pass brain uptake and washout; binding to brain synaptosomes; and localization in dog and monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cerebral perfusion imaging with iodine 123-labeled amines [pubmed.ncbi.nlm.nih.gov]

- 10. This compound hydrochloride I 123: a new radiopharmaceutical for cerebral perfusion imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-isopropyl-123I-p-iodoamphetamine uptake mechanism in the lung--is it dependent on pH, lipophilicity or pKa? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. assets.cureus.com [assets.cureus.com]

- 13. In vivo chemistry of this compound HCl iodine-123 (IMP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Functional mapping of flow and back-diffusion rate of N-isopropyl-p-iodoamphetamine in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Alzheimer disease: quantitative analysis of I-123-iodoamphetamine SPECT brain imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. I-123 this compound single-photon computed emission tomography in rapid cycling bipolar disorder: a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound HCl I-123 (Iodoamphetamine) brain SPECT atlas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 19. Cerebral perfusion imaging in Alzheimer's disease. Use of single photon emission computed tomography and this compound hydrochloride I 123 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacokinetics and Biodistribution of Iofetamine I-123

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iofetamine I-123 (N-isopropyl-p-[¹²³I]iodoamphetamine), a radiolabeled amphetamine analog, is a key radiopharmaceutical agent for cerebral perfusion imaging using Single Photon Emission Computed Tomography (SPECT). Its lipophilic nature allows for rapid transit across the blood-brain barrier, with distribution patterns that correlate with regional cerebral blood flow. This technical guide provides a comprehensive overview of the pharmacokinetics and biodistribution of this compound I-123, detailing its mechanism of uptake, metabolic pathways, and organ distribution. The document includes quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of key processes to support researchers and professionals in the field of drug development and nuclear medicine.

Introduction

This compound I-123, also known as IMP, is utilized as a diagnostic tool for the evaluation of various neurological conditions, including stroke, dementia, and epilepsy.[1] Its utility stems from its ability to provide a functional map of cerebral blood flow.[1] Structurally similar to amphetamines, this compound is a lipophilic amine that readily crosses the blood-brain barrier.[2] The attached Iodine-123 radioisotope emits gamma rays, which are detected by a SPECT camera to generate images of its distribution within the brain.[1][2] Understanding the pharmacokinetic and biodistribution profile of this compound I-123 is critical for the accurate interpretation of SPECT imaging data and for the development of novel radiopharmaceuticals.

Pharmacokinetics

Absorption and Distribution

Following intravenous administration, this compound I-123 is rapidly distributed throughout the body.[3] It exhibits a high initial uptake in the lungs, followed by redistribution to the brain and liver.[3]

-

Brain Uptake: Brain uptake of this compound I-123 peaks around 30 minutes after injection and remains relatively stable for the subsequent 30 to 60 minutes.[3] In primates, brain uptake was measured to be 7.8% of the injected dose at 1 hour post-injection.[4] Studies in rats have shown a first-pass extraction efficiency of 100% in the brain.[5]

-

Lung Uptake: The lungs show a significant initial uptake of this compound I-123.[3] This is thought to be due to nonspecific binding and the pKa value of the amine.[6]

-

Eye Uptake: A notable finding in primate studies is the progressive accumulation of this compound I-123 in the eyes, reaching a maximum of 0.23% of the injected dose at 24 hours, with the majority of the activity localized in the pigmented layers.[4]

Metabolism

The metabolism of this compound I-123 occurs primarily in the liver, with some metabolic activity also observed in the brain and lungs.[7] The metabolic process involves a sequential degradation of the amphetamine side chain.[7]

The primary metabolic steps are:

-

Dealkylation: The first step is the dealkylation of the N-isopropyl group, which results in the formation of the primary amine, p-iodoamphetamine (PIA). This process occurs in the brain, lungs, and liver.[7]

-

Deamination: The subsequent and rate-limiting step is the deamination of PIA to form p-iodophenylacetone.[7]

-

Degradation and Conjugation: p-iodophenylacetone is rapidly broken down to p-iodobenzoic acid. In the liver, this is conjugated with glycine (B1666218) to form p-iodohippuric acid, the final metabolic product.[7]

Excretion

The metabolites of this compound I-123 are primarily excreted through the kidneys and eliminated in the urine.[2][7] Negligible radioactivity is detectable in the body 48 hours after administration.[3]

Quantitative Biodistribution Data

The following tables summarize the quantitative biodistribution data for this compound I-123 from preclinical and clinical studies.

Table 1: Biodistribution of this compound I-123 in Primates (% Injected Dose) [4]

| Organ | 15 min | 1 hr | 4 hr | 24 hr | 48 hr |

| Brain | - | 7.8 | - | - | - |

| Eye | - | - | - | 0.23 | - |

Table 2: Biodistribution of this compound I-131 in Rat Brain (% Dose/g) [4]

| Brain Region | 1 min | 60 min | 6 hr |

| Cortex | 2.68 - 3.22 | Slightly Increased | - |

| White Matter | 0.59 - 0.66 | Markedly Increased | Markedly Increased |

Table 3: Human Absorbed Radiation Dose for this compound I-123 (rad/mCi) [4]

| Organ | Absorbed Dose |

| Eye | 0.407 |

| Liver | 0.127 |

| Thyroid | 0.120 |

Experimental Protocols

Animal Biodistribution Study Protocol (Rat Model)

This protocol outlines a general procedure for assessing the biodistribution of this compound I-123 in a rat model.

-

Animal Preparation: Male Sprague-Dawley rats are used for the study. The animals are housed in a controlled environment and are awake during the experiment.

-

Radiotracer Administration: this compound labeled with a suitable iodine isotope (e.g., I-131 for biodistribution studies) is administered via intravenous injection.

-

Tissue Collection: At predetermined time points (e.g., 1 minute, 60 minutes, 6 hours) following injection, animals are euthanized.

-

Organ Dissection and Weighing: Key organs and tissues (e.g., brain, liver, lungs, kidneys, muscle, blood) are dissected, rinsed, blotted dry, and weighed.

-

Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.

-

Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ to determine the biodistribution profile.

Human SPECT Imaging Protocol

The following is a generalized protocol for cerebral perfusion SPECT imaging with this compound I-123.

-

Patient Preparation:

-

Informed consent is obtained from the patient.

-

To block thyroid uptake of free radioiodine, a thyroid-blocking agent such as a saturated solution of potassium iodide (SSKI) may be administered orally at least one hour prior to the injection of this compound I-123.

-

-

Radiopharmaceutical Administration:

-

A sterile intravenous line is established.

-

This compound I-123 is administered as a slow intravenous injection.

-

-

Uptake Phase: The patient rests in a quiet, dimly lit room for approximately 30-60 minutes to allow for optimal brain uptake of the radiotracer.

-

SPECT Imaging:

-

The patient is positioned supine on the imaging table with their head comfortably immobilized in a head holder.

-

SPECT data acquisition is performed using a gamma camera equipped with a low-energy, high-resolution collimator.

-

Images are acquired in a 360-degree rotation around the head.

-

-

Image Reconstruction and Analysis:

-

The acquired projection data is reconstructed into transverse, sagittal, and coronal slices.

-

The reconstructed images are then analyzed to assess regional cerebral blood flow.

-

Metabolite Analysis Protocol

This protocol describes a method for the analysis of this compound I-123 metabolites in biological samples.[7]

-

Sample Preparation: Tissue samples are homogenized and acidified with perchloric acid.

-

Extraction: The metabolites are extracted from the acidified sample using ethyl acetate.

-

Chromatographic Separation: The extracted components are separated using high-performance liquid chromatography (HPLC).

-

Detection and Quantification: The radioactive components are quantified using a sensitive scintillation detector connected to the HPLC system.

Diagrams

Signaling and Uptake Pathway

Caption: Cellular uptake and retention mechanism of this compound I-123.

Experimental Workflow: Animal Biodistribution

Caption: A typical experimental workflow for an animal biodistribution study.

Logical Relationship: this compound Metabolism

Caption: The major metabolic pathway of this compound I-123.

References

- 1. Human dosimetry and biodistribution of iodine-123-iododexetimide: a SPECT imaging agent for cholinergic muscarinic neuroreceptors [pubmed.ncbi.nlm.nih.gov]

- 2. Human biodistribution and dosimetry of iodine-123-fluoroalkyl analogs of beta-CIT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biodistribution and dosimetry of N-isopropyl-p-[123I]iodoamphetamine in the primate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biodistribution of N-isopropyl-p-iodoamphetamine in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Experimental investigation of I-123 iodoamphetamine in the detection of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Perspective on Production and Quality Control of Iodine-123 Radiopharmaceutical for Applications in Nuclear Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. radiology.unm.edu [radiology.unm.edu]

An In-Depth Technical Guide to Iofetamine Uptake and Retention in Brain Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iofetamine (B1204570), chemically known as N-isopropyl-p-iodoamphetamine (IMP), is a lipophilic amphetamine analog. When labeled with iodine-123 (¹²³I), it becomes a key radiopharmaceutical for single-photon emission computed tomography (SPECT) imaging of the brain. Its primary application lies in the evaluation of regional cerebral blood flow (rCBF), providing valuable insights into various neurological conditions such as stroke, dementia, and epilepsy.[1] This technical guide provides a comprehensive overview of the mechanisms governing this compound's uptake and retention in brain tissue, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying processes.

Core Mechanism of Brain Uptake and Retention

This compound's journey into and within the brain is a multi-step process governed by its physicochemical properties and its interactions with cerebral biochemistry.

Blood-Brain Barrier Permeation

Due to its high lipophilicity, this compound readily crosses the blood-brain barrier (BBB) via passive diffusion.[1] This rapid transit allows for a high first-pass extraction in the brain, a critical feature for a cerebral perfusion imaging agent.

Initial Distribution and Uptake

Upon entering the brain, the initial distribution of this compound is directly proportional to regional cerebral blood flow (rCBF).[1] Areas with higher blood flow will exhibit a greater initial concentration of the tracer. Brain uptake peaks at approximately 30 minutes post-injection and remains relatively stable for the subsequent 30 to 60 minutes, providing a suitable window for SPECT imaging.[2]

Retention Mechanism

Quantitative Data on this compound Brain Kinetics

The kinetics of this compound in the brain can be described using a two-compartment model, which quantifies the influx and efflux of the tracer.

| Parameter | Description | Value (Normal Gray Matter) | Reference |

| K1 | Influx rate constant (from blood to brain) | ~0.50 mL/g/min | |

| k2 | Efflux rate constant (from brain to blood) | ~0.05 min⁻¹ | |

| Vd | Volume of Distribution (K1/k2) | ~10 mL/g |

Table 1: Kinetic Parameters of this compound in the Human Brain. These values can vary depending on the specific brain region and the physiological state of the tissue.

| Brain Region | Condition | Mean rCBF (mL/100g/min) | Reference |

| Gray Matter | Normal | 50 - 60 | |

| White Matter | Normal | 20 - 25 | |

| Parietal Lobe | Alzheimer's Disease | Reduced compared to normal | [3] |

| Ischemic Core | Stroke | Significantly reduced |

Table 2: Regional Cerebral Blood Flow (rCBF) Values Obtained with this compound SPECT. These values highlight the utility of this compound in detecting perfusion deficits.

Metabolic Pathways of this compound

Once in the brain, this compound undergoes metabolic transformation. The primary metabolic pathway involves N-dealkylation to its principal metabolite, p-iodoamphetamine (PIA).[4][5] This conversion occurs within the brain tissue itself. Subsequently, both this compound and PIA are released from the brain into the systemic circulation. In the liver, they undergo further degradation. The rate-limiting step is deamination, followed by oxidation to p-iodobenzoic acid, which is then conjugated with glycine (B1666218) to form p-iodohippuric acid, the final excretory product found in urine.[4][5] While the specific cytochrome P450 (CYP) enzymes responsible for this compound metabolism have not been definitively identified, studies on amphetamines suggest the involvement of the CYP2D6 enzyme.[4]

Metabolic degradation of this compound.

Experimental Protocols

Clinical SPECT Imaging Protocol for Brain Perfusion

A typical clinical protocol for this compound SPECT imaging involves the following steps:

-

Patient Preparation: The patient is placed in a quiet, dimly lit room to minimize sensory input that could alter cerebral blood flow. An intravenous line is established.

-

Radiopharmaceutical Administration: A dose of 111-185 MBq (3-5 mCi) of ¹²³I-iofetamine is administered intravenously.

-

Uptake Phase: The patient remains in a resting state for approximately 20-30 minutes to allow for optimal brain uptake of the tracer.

-

Image Acquisition: SPECT imaging is performed using a gamma camera equipped with a low-energy, high-resolution collimator. Data is acquired over 360 degrees in a step-and-shoot or continuous rotation mode.

-

Image Reconstruction and Analysis: The acquired data is reconstructed into transverse, sagittal, and coronal slices. Regional tracer uptake is then quantified and compared to normative databases to identify areas of abnormal perfusion.

Workflow for clinical SPECT imaging.

Preclinical SPECT Imaging Protocol in a Rodent Model

This protocol outlines a general procedure for this compound SPECT imaging in a rat model of cerebral ischemia:

-

Animal Preparation: A male Wistar rat (250-300g) is anesthetized with isoflurane (B1672236) (2-3% for induction, 1.5% for maintenance). A tail vein catheter is inserted for radiotracer injection.

-

Induction of Ischemia (Optional): If modeling a stroke, middle cerebral artery occlusion (MCAO) can be performed prior to imaging.

-

Radiotracer Administration: ¹²³I-iofetamine (10-20 MBq) is injected via the tail vein catheter.

-

Imaging: The animal is placed in a small-animal SPECT scanner. A dynamic scan can be initiated immediately after injection for kinetic modeling, or a static scan can be performed starting 20-30 minutes post-injection. CT imaging is often performed for anatomical co-registration.

-

Data Analysis: The SPECT data is reconstructed, and regions of interest (ROIs) are drawn on the co-registered CT images to quantify tracer uptake in different brain structures.

Radiolabeling and Quality Control of ¹²³I-Iofetamine

The synthesis of ¹²³I-iofetamine typically involves an isotopic exchange reaction on a non-radioactive iodo-precursor or the radioiodination of an organometallic precursor.

-

Radiolabeling: N-isopropyl-p-iodoamphetamine is reacted with no-carrier-added ¹²³I-iodide in the presence of an oxidizing agent or via a copper-catalyzed reaction. The reaction mixture is heated to facilitate the labeling.

-

Purification: The crude reaction mixture is purified using high-performance liquid chromatography (HPLC) to separate the radiolabeled product from unreacted iodide and other impurities.

-

Quality Control:

-

Radiochemical Purity: Assessed by radio-HPLC or thin-layer chromatography (TLC) to ensure that the radioactivity is primarily associated with the desired this compound molecule. The radiochemical purity should typically be >95%.

-

Radionuclidic Purity: Checked using a gamma spectrometer to ensure the absence of other radioactive isotopes.

-

Sterility and Apyrogenicity: The final product is tested for bacterial and endotoxin (B1171834) contamination to ensure it is safe for intravenous administration.

-

Synthesis and quality control workflow.

Conclusion

This compound (¹²³I) remains a valuable tool in nuclear neurology for the assessment of regional cerebral blood flow. Its favorable characteristics, including high lipophilicity, rapid BBB penetration, and retention mechanisms that allow for static imaging, have solidified its role in the diagnosis and management of various brain disorders. A thorough understanding of its uptake, retention, and metabolic pathways, as detailed in this guide, is essential for researchers and clinicians to effectively utilize this imaging agent and interpret the resulting data in both preclinical and clinical settings. Further research to elucidate the specific receptor and transporter interactions of this compound will provide a more complete picture of its neuropharmacology and potentially open new avenues for its application.

References

- 1. This compound (123I) - Wikipedia [en.wikipedia.org]

- 2. Effect of methamphetamine on cytochrome P450 activity | Semantic Scholar [semanticscholar.org]

- 3. Autoradiographic analysis of iodoamphetamine redistribution in experimental brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. contemporaryclinic.com [contemporaryclinic.com]

- 5. In vivo chemistry of this compound HCl iodine-123 (IMP) - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Clinical Trials of Iofetamine for Stroke Diagnosis: A Technical Guide

Executive Summary: The early diagnosis of ischemic stroke is critical for effective therapeutic intervention. While structural imaging modalities like X-ray Computed Tomography (XCT) were standard, they often failed to detect ischemic changes in the acute phase. This guide explores the pivotal early clinical trials of Iofetamine (N-isopropyl-p-[123I]-iodoamphetamine or IMP), a radiopharmaceutical designed for Single-Photon Emission Computed Tomography (SPECT) to visualize cerebral perfusion. These foundational studies demonstrated that this compound SPECT could identify perfusion defects hours to days before structural changes became apparent on CT scans, offering significantly higher sensitivity in the critical early window post-stroke. This document provides a detailed overview of the quantitative data, experimental protocols, and key physiological concepts from this research for scientists and drug development professionals.

Introduction to this compound and SPECT Imaging

This compound, an amphetamine analog labeled with iodine-123, is a lipid-soluble radiopharmaceutical that readily crosses the blood-brain barrier.[1] Its distribution in the brain is proportional to regional cerebral blood flow (rCBF), making it an ideal agent for perfusion imaging.[2] When used with SPECT, a nuclear medicine imaging technique that detects gamma rays emitted by the tracer, this compound provides a three-dimensional map of brain perfusion.[3][4] This functional imaging approach allows for the assessment of tissue viability and the extent of ischemia, complementing the anatomical information provided by CT and MRI.[3][5]

Pharmacokinetics and Mechanism of Action

Upon intravenous injection, this compound is rapidly taken up by the lungs and then redistributes to the liver and brain.[3] Its high lipophilicity allows for rapid penetration of the blood-brain barrier.[1] The precise mechanism of localization within the brain is thought to involve nonspecific receptor binding.[3] Brain uptake of the tracer reaches its peak approximately 30 minutes after injection and remains relatively stable for the next 30 to 60 minutes, providing a suitable window for imaging.[3] The drug is subsequently metabolized and excreted through urine, with negligible activity remaining after 48 hours.[3]

Summary of Clinical Trial Data

Early clinical trials consistently highlighted the diagnostic advantages of this compound SPECT over conventional imaging, particularly in the acute phase of stroke. The quantitative findings from several key studies are summarized below.

Table 1: Diagnostic Sensitivity and Positive Rate of this compound SPECT in Stroke Diagnosis

| Study Focus | Number of Patients | This compound SPECT Sensitivity / Positive Rate | Comparator (CT) Sensitivity | Citation |

|---|---|---|---|---|

| Acute Cerebral Infarction | Review of 3 major studies | 92% - 100% | 55% - 86% | [6] |

| Cerebrovascular Disorders | 20 | 91% (20/22 studies) | Lower than SPECT | |

| Stroke | 20 | 100% (All cases) | 50% (10 cases) | [7] |

| Acute Stroke (First 8 hours) | Meta-analysis data | 90% Positive | Less sensitive |[8][9] |

Table 2: Regional Cerebral Blood Flow (rCBF) in Ischemic Disease

| Patient Group / Brain Region | Mean rCBF (mL/100g/min) | Key Finding | Citation |

|---|---|---|---|

| Normal Control Subjects | 52.7 ± 5.0 | Baseline for comparison | [10] |

| Infarct Area (Ischemic Core) | 9 - 20 | Severely reduced blood flow | [10] |

| Peri-Infarct Area (Penumbra) | 22 - 41 | Moderately reduced, potentially salvageable | [10] |

| Peri-Infarct Area (Post-Bypass) | +22% increase | Shows improved perfusion after intervention |[10] |

Table 3: Assessment of Post-Ischemic Hyperperfusion

| Imaging Protocol | Frequency of Hyperperfusion | Image Contrast Ratio (Hyperperfused:Normal) | Citation |

|---|---|---|---|

| Early Images Alone (15-45 min) | 25.4% (17/67 patients) | 1.26 ± 0.18 | [11] |

| Super-Early + Early Images (4-10 min & 15-45 min) | 41.8% (28/67 patients) | 1.48 ± 0.25 |[11] |

Key Experimental Protocols

The methodologies in early this compound trials established a framework for functional brain imaging in stroke.

4.1 General Protocol for SPECT Imaging in Stroke Twenty patients with stroke were evaluated using N-isopropyl I-123 p-iodoamphetamine (IMP) and a rotating dual-gamma camera for emission computed tomography (ECT).[7] Following a single scan, a minicomputer was used to reconstruct multiple transverse, coronal, and sagittal section images.[7] For comparison, transmission computed tomography (CT) scans were also conducted on the same day.[7] This protocol allowed for a direct comparison of perfusion abnormalities detected by SPECT with anatomical findings from CT.[7]

4.2 Protocol for Quantitative rCBF Measurement and Redistribution Analysis Sixteen patients with chronic infarction and ten age-matched normal controls underwent SPECT studies.[10] Regional cerebral blood flow was quantitatively measured using a microsphere model.[10] This method involved analyzing both early and delayed images to assess the "redistribution" of this compound in ischemic lesions.[10] Low-activity areas on early images were classified as either infarct or peri-infarct zones based on the severity of blood flow reduction.[10]

4.3 Protocol for Enhanced Hyperperfusion Detection To better assess post-ischemic hyperperfusion, a study involving 67 stroke patients acquired SPECT images at two distinct time points.[11] "Super-early" images were taken 4-10 minutes post-injection, followed by conventional "early" images at 15-45 minutes.[11] This dual-acquisition method was designed to capture the transient phase of hyperperfusion, which might be underestimated by later imaging alone.[11] The frequency of detected hyperperfusion and the image contrast ratios were then compared between the two protocols.[11]

References

- 1. This compound (123I) - Wikipedia [en.wikipedia.org]

- 2. ahajournals.org [ahajournals.org]

- 3. This compound hydrochloride I 123: a new radiopharmaceutical for cerebral perfusion imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SPECT imaging of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An assessment of the role of 123I-N-isopropyl-p-iodoamphetamine with single-photon emission computed tomography in the diagnosis of stroke and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cerebral blood flow studies using N-isopropyl I-123 p-iodoamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Radionuclide Imaging in Ischemic Stroke | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 9. med.emory.edu [med.emory.edu]

- 10. Regional cerebral blood flow measured with N-isopropyl-p-[123I]iodoamphetamine and its redistribution in ischemic cerebrovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Super-early images of brain perfusion SPECT using 123I-IMP for the assessment of hyperperfusion in stroke patients - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of Lipophilicity in Iofetamine's Journey Across the Blood-Brain Barrier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iofetamine (B1204570), a radiolabeled amphetamine analogue, is a key diagnostic tool in nuclear medicine for single-photon emission computed tomography (SPECT) imaging of the brain. Its efficacy hinges on its ability to efficiently cross the formidable blood-brain barrier (BBB). This technical guide provides an in-depth exploration of the relationship between this compound's lipophilicity and its penetration into the central nervous system. We will delve into the quantitative measures of its lipophilicity, the experimental protocols used to determine these values, and the in vivo methods for assessing its brain uptake. This guide aims to equip researchers and drug development professionals with a comprehensive understanding of the physicochemical properties that govern the cerebral kinetics of this compound and similar neurological imaging agents.

Introduction: The Blood-Brain Barrier Challenge

The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For a centrally acting drug or imaging agent like this compound to be effective, it must possess the necessary physicochemical properties to navigate this barrier. Lipophilicity, the ability of a chemical compound to dissolve in fats, oils, lipids, and non-polar solvents, is a critical determinant of a molecule's ability to passively diffuse across the lipid-rich cell membranes of the BBB. This compound's high lipophilicity is a key characteristic that facilitates its rapid entry into the brain, enabling the visualization of regional cerebral blood flow.[1][2]

Quantitative Assessment of this compound's Lipophilicity and Brain Penetration

The lipophilicity and brain penetration of this compound have been quantified using various experimental parameters. The following tables summarize the key quantitative data available in the literature.

Table 1: Physicochemical Properties of this compound

| Parameter | Value | Method | Reference |

| LogP | 2.8 | Experimental (Shake-Flask) | [3] |

| XLogP3-AA | 3.6 | Computed | [4] |

Table 2: In Vivo Brain Penetration and Kinetic Data for this compound

| Parameter | Species | Value | Method | Reference |

| Brain Uptake Index (BUI) | Rat | ~100% (first-pass extraction) | In vivo intracarotid injection | [5] |

| Influx Rate (K1) | Human | 0.43 mL/g/min (cerebral cortex) | Dynamic SPECT | [6] |

| Back-diffusion Rate (k2) | Human | 0.014 min⁻¹ (cerebral cortex) | Dynamic SPECT | [6] |

| Partition Coefficient (K1/k2) | Human | 32.4 mL/g (cerebral cortex) | Dynamic SPECT | [6] |

| Time to Peak Brain Activity | Human | 30 minutes post-injection | SPECT | [7] |

Experimental Protocols

Determination of Lipophilicity (LogP): The Shake-Flask Method

The octanol-water partition coefficient (LogP) is the gold standard for quantifying lipophilicity. The shake-flask method is the traditional and most reliable technique for its determination.

Principle: A solute is dissolved in a biphasic system of n-octanol and water (or a suitable buffer). After equilibration, the concentration of the solute in each phase is measured. The LogP is the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

Detailed Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) at a known concentration (e.g., 1 mg/mL).

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

-

Pre-saturate the n-octanol with the PBS buffer and the PBS buffer with n-octanol by mixing them overnight and then separating the phases. This prevents volume changes during the experiment.

-

-

Partitioning:

-

In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 5 mL of each).

-

Spike the biphasic system with a small, known volume of the this compound stock solution to achieve a final concentration that is easily detectable.

-

Securely cap the vial and place it on a mechanical shaker.

-

Shake the mixture at a constant speed (e.g., 200 rpm) for a sufficient time to reach equilibrium (e.g., 1 to 12 hours). The optimal time should be determined experimentally.[8]

-

After shaking, allow the vial to stand undisturbed until the two phases have completely separated. Centrifugation at a low speed can aid in this separation.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Analyze the concentration of this compound in each aliquot using a suitable analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (HPLC-MS/MS).

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid for better peak shape).

-

Flow Rate: 1 mL/min.

-

Detection: UV detector at a wavelength where this compound has maximum absorbance, or a mass spectrometer set to monitor the specific mass-to-charge ratio of this compound.

-

-

Prepare a calibration curve for this compound in both n-octanol and the aqueous buffer to ensure accurate quantification.

-

-

Calculation:

-

Calculate the LogP using the following formula: LogP = log10 ( [this compound]octanol / [this compound]aqueous )

-

In Vivo Blood-Brain Barrier Penetration: The Brain Uptake Index (BUI) Method

The Brain Uptake Index (BUI) method, pioneered by Oldendorf, is a widely used in vivo technique to measure the single-pass extraction of a substance by the brain.[1][9]

Principle: A radiolabeled test compound (e.g., 123I-Iofetamine) is co-injected as a bolus into the carotid artery with a highly diffusible reference compound (e.g., 14C-butanol or 3H-water) that is assumed to be almost completely extracted by the brain in a single pass. The animal is sacrificed shortly after injection, and the ratio of the test compound to the reference compound in the brain tissue is compared to the ratio in the injected solution.

Detailed Protocol:

-

Animal Preparation:

-

Anesthetize a rat (e.g., Sprague-Dawley) with a suitable anesthetic (e.g., pentobarbital).

-

Surgically expose the common carotid artery.

-

-

Injection Solution Preparation:

-

Prepare a physiological buffer (e.g., Ringer's solution) containing a known activity of 123I-Iofetamine and the reference compound (e.g., 14C-butanol).

-

A non-permeable vascular marker (e.g., 113mIn-EDTA) can also be included to correct for the amount of injectate remaining in the brain's vascular space.

-

-

Intracarotid Injection:

-

Using a fine needle, perform a rapid bolus injection (typically 0.2 mL over 1-2 seconds) into the common carotid artery in the direction of blood flow.[10]

-

-

Sample Collection:

-

Decapitate the animal at a precise time after injection, typically within 5-15 seconds, to measure the first-pass uptake.[1]

-

Rapidly remove the brain and dissect the ipsilateral hemisphere (the side of injection).

-

-

Radioactivity Measurement:

-

Weigh the brain tissue sample.

-

Homogenize the tissue.

-

Measure the radioactivity of 123I and 14C in the brain homogenate and in an aliquot of the injection solution using a dual-channel liquid scintillation counter or a gamma counter and a beta counter.

-

-

Calculation:

-

Calculate the Brain Uptake Index (BUI) using the following formula: BUI (%) = ( [123I]brain / [14C]brain ) / ( [123I]injectate / [14C]injectate ) * 100

-

Visualizing the Process: From Lipophilicity to Brain Uptake

The following diagrams, generated using the DOT language, illustrate the key experimental workflow and the conceptual relationship between lipophilicity and blood-brain barrier penetration.

Caption: Experimental workflows for determining LogP and Brain Uptake Index.

Caption: Lipophilicity enables passive diffusion across the blood-brain barrier.

Discussion: The Significance of Lipophilicity for this compound

The high lipophilicity of this compound, as indicated by its positive LogP value, is the primary driver of its efficient penetration into the brain.[3] The amphetamine-like structure contributes to this property. This high lipophilicity allows the molecule to readily partition from the aqueous environment of the blood into the lipid-rich membranes of the endothelial cells that constitute the blood-brain barrier. The subsequent passive diffusion down its concentration gradient results in a high first-pass extraction from the arterial blood, as demonstrated by its near 100% Brain Uptake Index in rats.[5]

While high lipophilicity is advantageous for BBB penetration, it is important to note that an excessively high LogP can be detrimental. Very lipophilic compounds may exhibit increased binding to plasma proteins, reducing the free fraction available to cross the BBB. They may also be more susceptible to metabolism by enzymes in the liver and other tissues. This compound's LogP of 2.8 appears to strike a favorable balance, allowing for efficient brain uptake while maintaining sufficient bioavailability.[3]

The transport of this compound across the BBB is believed to be primarily through passive diffusion, driven by its lipophilicity. There is no substantial evidence to suggest the involvement of specific carrier-mediated transport or active efflux systems for this compound itself, although its metabolites may interact with such systems. The initial distribution of this compound in the brain is proportional to regional cerebral blood flow, which is the basis for its use in SPECT imaging.[7] Over time, the distribution may change due to metabolism and washout.[11]

Conclusion

The lipophilic nature of this compound is a cornerstone of its clinical utility as a cerebral perfusion imaging agent. A thorough understanding of the methods used to quantify its lipophilicity and brain uptake is essential for the development of novel and improved radiopharmaceuticals for neurological applications. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to evaluate and optimize the blood-brain barrier penetration of new chemical entities targeting the central nervous system. By carefully tailoring the lipophilicity and other physicochemical properties, the next generation of brain imaging agents and therapeutics can be designed for enhanced efficacy and diagnostic accuracy.

References

- 1. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 3. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Evaluating Permeability Surface-Area Product as a Measure of Blood-Brain Barrier Permeability in a Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound hydrochloride I 123: a new radiopharmaceutical for cerebral perfusion imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. Measurement of brain uptake of radiolabeled substances using a tritiated water internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Estimation of cerebral extraction of circulating compounds by the brain uptake index method: influence of circulation time, volume injection, and cerebral blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Theoretical and experimental assessment of the kinetic properties of N-isopropyl-p-[123I]iodoamphetamine in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Metabolism of Iofetamine in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iofetamine (B1204570), also known as N-isopropyl-p-iodoamphetamine (IMP), is a lipophilic amine that readily crosses the blood-brain barrier. Due to this property, radiolabeled this compound, particularly with Iodine-123 (¹²³I), has been utilized as a radiopharmaceutical for cerebral blood perfusion imaging using single-photon emission computed tomography (SPECT). Understanding its in vivo metabolism is crucial for interpreting imaging results, assessing potential toxicities, and developing new therapeutic agents. This technical guide provides an in-depth overview of the in vivo metabolism of this compound in various animal models, focusing on metabolic pathways, quantitative data, and detailed experimental protocols.

Metabolic Pathways of this compound

The in vivo metabolism of this compound proceeds through a sequential cascade of enzymatic reactions primarily occurring in the liver, with some metabolic activity also observed in the brain and lungs.[1] The primary pathway involves N-dealkylation, followed by deamination, oxidation, and conjugation.

The initial and rate-limiting step is the N-dealkylation of the N-isopropyl group from the amphetamine side chain, resulting in the formation of the primary amine, p-iodoamphetamine (PIA).[1] This reaction is catalyzed by cytochrome P450 (CYP) enzymes, with evidence suggesting the involvement of the CYP2D6 and potentially the CYP3A4 isoforms, which are known to metabolize other amphetamine analogs.[2]

Following dealkylation, PIA undergoes deamination to form the transient intermediate, p-iodophenylacetone. This intermediate is rapidly oxidized to p-iodobenzoic acid . Finally, in the liver, p-iodobenzoic acid is conjugated with glycine (B1666218) to form the major excretory end product, p-iodohippuric acid , which is then eliminated through the kidneys via urine.[1][3]

Even 24 hours after administration, the activity in the brain and lungs consists primarily of the parent compound, this compound (IMP), and its initial metabolite, p-iodoamphetamine (PIA).[1][3]

Quantitative Data on this compound Metabolism

The biodistribution and metabolism of this compound have been studied in various animal models, primarily rats and monkeys. The following tables summarize the quantitative data on the tissue distribution of this compound and its metabolites.

Table 1: Biodistribution of [¹³¹I]this compound in Rat Brain (% dose/g) [4]

| Time Post-Injection | Cortex | White Matter |

| 1 min | 2.68 - 3.22 | 0.59 - 0.66 |

| 60 min | Slightly Increased | Markedly Increased |

| 6 hours | - | Markedly Increased |

Table 2: Biodistribution of [¹²³I]this compound in Macaca fascicularis Monkey (% injected dose) [5]

| Organ | 15 min | 1 hour | 4 hours | 24 hours | 48 hours |

| Brain | - | 7.8 | - | - | - |

| Eye | - | - | - | 0.23 (max) | - |

| Liver | - | - | - | - | - |

| Thyroid | - | - | - | - | - |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound metabolism.

Animal Models and Compound Administration

Rat Model:

-

Species: Sprague-Dawley or Wistar rats.[4]

-

Compound: Radiolabeled this compound (e.g., ¹³¹I-IMP or ¹²⁵I-IMP).

-

Administration: Intravenous (IV) injection into the tail vein.[6][7]

-

Dose Volume: Typically 0.1-0.5 mL.[8]

-

Anesthesia: Ether anesthesia may be used during injection.[9]

Monkey Model:

-

Species: Macaca fascicularis.[5]

-

Compound: ¹²³I-Iofetamine.

-

Administration: Intravenous injection.

-

Anesthesia: Ketamine sedation is often used.[10]

Sample Collection and Preparation

Tissue Collection:

-

At predetermined time points post-injection, animals are euthanized (e.g., by CO₂ asphyxiation or cardiac excision under anesthesia).[9][11]

-

Organs of interest (brain, liver, lungs, kidneys, etc.) are rapidly dissected, weighed, and placed in appropriate containers for analysis.[9]

-

For brain tissue analysis, specific regions (e.g., cortex, white matter) can be further dissected.[4]

Tissue Homogenization:

-

Tissues are homogenized in a suitable buffer (e.g., 0.5 M sodium phosphate (B84403) buffer, pH 8.0).[9]

-

Homogenization can be performed using mechanical homogenizers.

Metabolite Extraction:

-

Tissue homogenates or plasma samples are acidified with perchloric acid.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To separate this compound from its metabolites.

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A typical mobile phase could be a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol), run in either isocratic or gradient mode.

-

Detection: For radiolabeled compounds, a sensitive scintillation detector is used to quantify the radioactive components.[1][3] UV or fluorescence detectors can be used for non-radiolabeled compounds.

Conclusion

The in vivo metabolism of this compound in animal models is a well-defined process initiated by N-dealkylation and culminating in the formation of p-iodohippuric acid, which is excreted in the urine. Cytochrome P450 enzymes, particularly CYP2D6, are key players in the initial metabolic steps. The quantitative data from rat and monkey models provide valuable insights into the tissue distribution and clearance of this compound and its metabolites. The detailed experimental protocols outlined in this guide offer a framework for researchers to design and conduct further studies to elucidate the finer details of this compound metabolism and to evaluate the metabolic profiles of new, related compounds. A thorough understanding of these metabolic pathways is essential for the continued use of this compound in diagnostic imaging and for the development of novel neurotherapeutics.

References

- 1. In vivo chemistry of this compound HCl iodine-123 (IMP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of Methamphetamine on Spectral Binding, Ligand Docking and Metabolism of Anti-HIV Drugs with CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo chemistry of this compound HCl iodine-123 (IMP) (Journal Article) | OSTI.GOV [osti.gov]

- 4. Biodistribution of N-isopropyl-p-iodoamphetamine in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biodistribution and dosimetry of N-isopropyl-p-[123I]iodoamphetamine in the primate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.vt.edu [research.vt.edu]

- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 8. research.ucdavis.edu [research.ucdavis.edu]

- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 10. Standardized Method for the Harvest of Nonhuman Primate Tissue Optimized for Multiple Modes of Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation and comparison of human absorbed dose of 90Y-DOTA-Cetuximab in various age groups based on distribution data in rats - PMC [pmc.ncbi.nlm.nih.gov]

Serotonin and Norepinephrine Reuptake Inhibition by Iofetamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iofetamine, also known as N-isopropyl-p-iodoamphetamine (IMP), is a lipophilic amine that readily crosses the blood-brain barrier. While clinically utilized as a radiopharmaceutical for cerebral blood perfusion imaging, its structural similarity to amphetamine suggests a significant pharmacological interaction with monoamine neurotransmitter systems. This technical guide provides an in-depth analysis of the core mechanism of this compound's action: the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake. By acting on the serotonin transporter (SERT) and the norepinephrine transporter (NET), this compound modulates the concentration of these key neurotransmitters in the synaptic cleft, a mechanism central to the action of many antidepressant and psychostimulant drugs. This document consolidates available data on its inhibitory potency, details the experimental protocols used to characterize such interactions, and visualizes the underlying molecular pathways and experimental workflows.

Quantitative Analysis of Reuptake Inhibition

Table 1: Estimated Inhibitory Potency of this compound at the Serotonin Transporter (SERT)

| Compound | Transporter | Assay System | Value Type | Value | Reference |

| p-Chloroamphetamine (PCA) | Human SERT | Plasma membrane vesicles from human platelets | Ki | 4.8 nM | [4] |

| d-Amphetamine | Human SERT | - | Ki | 10,000 - 40,000 nM | [5] |

Note: The significant difference in potency between PCA and d-amphetamine at SERT highlights the potent effect of the para-chloro substitution. This compound's potency at SERT is qualitatively described as being greater than that of d-amphetamine.

Table 2: Estimated Inhibitory Potency of this compound at the Norepinephrine Transporter (NET)

| Compound | Transporter | Assay System | Value Type | Value | Reference |

| d-Amphetamine | Human NET | HEK293 cells expressing hNET | IC50 | 90 nM | [2] |

| d-Amphetamine | Human NET | - | Ki | ~100 nM | [5] |

Note: this compound's potency at NET is described as being as strong as d-amphetamine.

Experimental Protocols

The characterization of this compound's inhibitory effects on serotonin and norepinephrine reuptake involves standard in vitro pharmacological assays. The following are detailed methodologies adapted from literature describing the assessment of monoamine transporter inhibitors.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound to the serotonin or norepinephrine transporter by measuring its ability to displace a known radiolabeled ligand.

a. Materials:

-

HEK293 cells stably expressing human SERT (hSERT) or human NET (hNET).

-

Membrane preparation from hSERT or hNET-expressing cells.

-

Radioligand: For SERT, [³H]citalopram or [¹²⁵I]RTI-55. For NET, [³H]nisoxetine.

-

Test Compound: this compound (non-radiolabeled).

-

Non-specific binding control: A high concentration of a known potent inhibitor (e.g., 10 µM paroxetine (B1678475) for SERT, 10 µM desipramine (B1205290) for NET).

-

Assay Buffer: Typically a phosphate (B84403) or Tris-based buffer at physiological pH.

b. Procedure:

-

Incubate the cell membrane preparations with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove any non-specifically bound radioligand.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosome Uptake Assay

This functional assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).

a. Materials:

-

Rat brain tissue (e.g., striatum for dopamine (B1211576) and serotonin, cortex or hippocampus for norepinephrine and serotonin).

-

Radiolabeled neurotransmitter: [³H]Serotonin (5-HT) or [³H]Norepinephrine (NE).

-

Test Compound: this compound.

-

Uptake Buffer: Krebs-Ringer buffer or similar physiological salt solution.

b. Procedure:

-

Prepare synaptosomes from the desired brain region by homogenization and differential centrifugation.

-

Pre-incubate the synaptosomes with varying concentrations of this compound.

-

Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

-

Incubate for a short period at 37°C to allow for transporter-mediated uptake.

-

Terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Lyse the synaptosomes and measure the accumulated radioactivity using a scintillation counter.

-

Determine the IC50 value for the inhibition of neurotransmitter uptake.

Visualizations

Signaling Pathway of Reuptake Inhibition

Caption: Mechanism of this compound's action on monoamine reuptake.

Experimental Workflow for Reuptake Inhibition Assay

Caption: A generalized workflow for determining monoamine reuptake inhibition.

Conclusion

This compound demonstrates inhibitory activity at both the serotonin and norepinephrine transporters, with a potency profile comparable to that of d-amphetamine and p-chloroamphetamine. This dual-action mechanism suggests that this compound has the potential to significantly alter serotonergic and noradrenergic neurotransmission. The lack of precise, publicly available Ki or IC50 values for this compound underscores the need for further dedicated pharmacological studies to fully elucidate its potency and selectivity. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations. A comprehensive understanding of this compound's interaction with monoamine transporters is crucial for both interpreting its effects in clinical imaging and exploring its potential as a pharmacological tool or therapeutic lead.

References

- 1. grokipedia.com [grokipedia.com]

- 2. researchgate.net [researchgate.net]

- 3. Dextroamphetamine - Wikipedia [en.wikipedia.org]

- 4. p-Chloroamphetamine induces serotonin release through serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Neurotoxic Potential of Para-Halogenated Amphetamines: A Technical Guide Focused on Iofetamine

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Para-halogenated amphetamines, a class of synthetic compounds, have garnered significant attention in the scientific community due to their potent psychoactive effects and emerging evidence of potential neurotoxicity. A key member of this class is Iofetamine (¹²³I-IMP), a radiopharmaceutical agent widely used in single-photon emission computed tomography (SPECT) for cerebral blood perfusion imaging. While clinically valuable, its structural similarity to known neurotoxic para-halogenated amphetamines, such as p-chloroamphetamine (PCA) and p-iodoamphetamine (PIA), necessitates a thorough examination of its potential neurotoxic effects. This technical guide provides an in-depth analysis of the mechanisms of para-halogenated amphetamine-induced neurotoxicity, with a specific focus on the inferred risks associated with this compound. We synthesize current research findings, present quantitative data for comparative analysis, detail relevant experimental protocols, and visualize key pathways to offer a comprehensive resource for the scientific community.

Core Neurotoxic Mechanisms: A Multi-faceted Assault on Neuronal Integrity

The neurotoxicity of para-halogenated amphetamines is not mediated by a single mechanism but rather a cascade of interconnected events that culminate in neuronal dysfunction and death. The primary targets are the dopaminergic and serotonergic systems, with mitochondrial health being a critical nexus of the toxic insult.

1. Mitochondrial Dysfunction: The Engine of Cellular Demise

A growing body of evidence points to mitochondrial dysfunction as a central mechanism in the neurotoxicity of these compounds.[1][2] Para-halogenation appears to exacerbate this effect. The proposed sequence of events is as follows:

-

Inhibition of the Electron Transport Chain (ETC): Para-halogenated amphetamines can impair the function of the mitochondrial ETC, leading to a decrease in ATP synthesis.[1][2]

-

Increased Reactive Oxygen Species (ROS) Production: The disruption of the ETC results in the leakage of electrons and the subsequent generation of superoxide (B77818) radicals and other ROS. This surge in ROS overwhelms the cell's antioxidant defenses, leading to oxidative stress.[1]

-

Cellular Energy Crisis: The reduction in ATP production creates an energy deficit within the neuron, impairing essential cellular processes and contributing to neuronal dysfunction.

2. Induction of Apoptosis: The Programmed Cell Death Cascade

The mitochondrial damage and oxidative stress initiated by para-halogenated amphetamines trigger the intrinsic pathway of apoptosis, a form of programmed cell death.

-

Regulation by the Bcl-2 Family: The balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2) is disrupted. Para-halogenated amphetamines can lead to the upregulation of Bax and downregulation of Bcl-2.[2]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio promotes the formation of pores in the outer mitochondrial membrane, leading to MOMP.

-

Cytochrome c Release: MOMP allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.

-

Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Caspase-9 then activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[3]

3. Serotonergic and Dopaminergic System Disruption

This compound, like its parent compound PIA, is a potent inhibitor of serotonin (B10506) reuptake.[4][5][6] This increased affinity for the serotonin transporter (SERT) is a hallmark of many para-halogenated amphetamines and is thought to contribute significantly to their neurotoxicity.[4] Sustained elevation of synaptic serotonin levels can lead to receptor downregulation, oxidative stress, and ultimately, damage to serotonergic neurons.[4] Similarly, their interaction with the dopamine (B1211576) transporter (DAT) can lead to dopamine release and subsequent oxidative stress from dopamine auto-oxidation, a well-established mechanism of amphetamine neurotoxicity.[1]

Quantitative Data on Para-Halogenated Amphetamine Neurotoxicity

The following table summarizes key quantitative data from in vitro studies on the neurotoxicity of para-halogenated amphetamines. The absence of data for this compound highlights the critical need for direct experimental investigation.

| Compound | Cell Line | Endpoint | Value | Reference(s) |

| p-Chloroamphetamine (PCA) | SH-SY5Y | IC50 (ATP Depletion) | ~0.4 mM | [2] |

| 4-Fluoroamphetamine (4-FA) | SH-SY5Y | IC50 (ATP Depletion) | ~1.4 mM | [2] |

| p-Iodoamphetamine (PIA) | Rat Cortex (in vivo) | 5-HT Depletion | 40% reduction | [4] |

| p-Iodoamphetamine (PIA) | Rat Cortex (in vivo) | 5-HIAA Depletion | 40% reduction | [4] |

| This compound (¹²³I-IMP) | - | - | Not Available | - |

Experimental Protocols for In Vitro Neurotoxicity Assessment

A generalized workflow for assessing the neurotoxic potential of compounds like this compound in a neuronal cell line such as SH-SY5Y is presented below. This workflow integrates multiple assays to provide a comprehensive picture of the induced toxic effects.

Detailed Methodologies:

1. SH-SY5Y Cell Culture and Differentiation:

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[7][8][9]

-

Differentiation: To induce a more neuron-like phenotype, cells are seeded at a low density and treated with 10 µM retinoic acid for 5-7 days. This promotes neurite outgrowth and the expression of neuronal markers.[9]

2. ATP Depletion Assay:

-

Principle: This assay measures the intracellular ATP concentration as an indicator of cell viability and metabolic activity. A common method utilizes a luciferase-based system where the light output is proportional to the ATP concentration.[10][11][12]

-

Protocol Outline:

-

Differentiated SH-SY5Y cells are seeded in a white, opaque 96-well plate.

-

Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24 hours).

-

A reagent containing luciferase and its substrate, D-luciferin, is added to each well. This lyses the cells and initiates the light-producing reaction.[10][12]

-

Luminescence is immediately measured using a luminometer.

-

A standard curve with known ATP concentrations is used to quantify the ATP levels in the samples.

-

3. Caspase-3 Activity Assay:

-

Principle: This assay detects the activity of activated caspase-3, a key executioner caspase in apoptosis. It typically uses a substrate that, when cleaved by caspase-3, releases a chromophore or fluorophore.[13][14]

-

Protocol Outline (Fluorometric):

-

Cells are cultured and treated with the test compound as described above.

-

Cells are lysed to release intracellular contents.

-

The cell lysate is incubated with a fluorogenic caspase-3 substrate, such as Ac-DEVD-AMC.

-

Activated caspase-3 in the lysate cleaves the substrate, releasing the fluorescent AMC molecule.

-

Fluorescence is measured using a fluorometer with excitation at ~380 nm and emission at ~420-460 nm.

-

The fluorescence intensity is proportional to the caspase-3 activity.

-

4. Western Blot for Bax and Bcl-2 Expression:

-

Principle: This technique is used to detect and quantify the levels of specific proteins, in this case, the pro-apoptotic Bax and anti-apoptotic Bcl-2, to assess the regulation of the intrinsic apoptotic pathway.[15][16][17][18]

-

Protocol Outline:

-

Following treatment with the test compound, cells are lysed, and the total protein concentration is determined.

-

Equal amounts of protein from each sample are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for Bax and Bcl-2. A primary antibody for a housekeeping protein (e.g., β-actin) is used as a loading control.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, which reacts with the enzyme to produce light that is detected on X-ray film or with a digital imager.

-

The intensity of the protein bands is quantified using densitometry software.[15][17]

-

Conclusion and Future Directions

The available evidence strongly suggests that para-halogenated amphetamines pose a significant risk of neurotoxicity, primarily through the induction of mitochondrial dysfunction and apoptosis in dopaminergic and serotonergic neurons. While direct experimental data on this compound is currently lacking, its structural and pharmacological profile as a para-iodinated amphetamine with high affinity for the serotonin transporter places it in a high-risk category for inducing similar neurotoxic effects.[4][5]